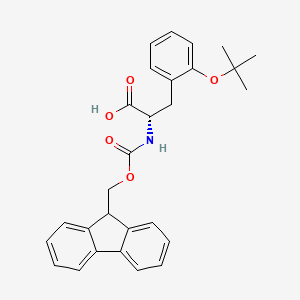

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17897735

Molecular Formula: C28H29NO5

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H29NO5 |

|---|---|

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-4-10-18(25)16-24(26(30)31)29-27(32)33-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 |

| Standard InChI Key | YSTKZHXZACIOGD-DEOSSOPVSA-N |

| Isomeric SMILES | CC(C)(C)OC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenylalanine backbone modified at three critical positions:

-

α-Amino Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amino terminus, enabling selective deprotection during solid-phase peptide synthesis .

-

Aromatic Substituent: A tert-butoxy group occupies the ortho position (C2) of the phenyl ring, introducing steric bulk to modulate solubility and intermolecular interactions .

-

Carboxylic Acid Terminus: The propanoic acid moiety remains free for peptide bond formation or conjugation .

The stereochemistry at the α-carbon is strictly S-configured, ensuring compatibility with biological systems .

Table 1: Key Structural Descriptors

Synthesis and Manufacturing

Strategic Protection-Deprotection

Synthesis hinges on orthogonal protecting group strategies to avoid premature deactivation of reactive sites:

-

Fmoc Installation: The Fmoc group is introduced via carbodiimide-mediated coupling to the α-amino group, typically using Fmoc-Cl in dichloromethane . Base-sensitive Fmoc demands neutral conditions post-attachment .

-

tert-Butoxy Positioning: Electrophilic aromatic substitution or Ullmann coupling installs the tert-butoxy group at the phenyl ring’s C2 position, though meta and para analogs dominate literature .

-

Carboxylic Acid Handling: The propanoic acid remains unprotected or is temporarily esterified to prevent side reactions during synthesis .

Challenges in Ortho-Substitution

Unlike para-substituted analogs (e.g., PubChem CID 15870767 ), ortho-substitution imposes steric hindrance that complicates both aromatic functionalization and subsequent peptide coupling. Computational models suggest that the tert-butoxy group’s proximity to the backbone may distort preferred dihedral angles, necessitating optimized coupling reagents like HATU or PyBOP .

Physicochemical Properties

Solubility and Stability

-

Solubility: tert-Butoxy groups enhance lipophilicity, rendering the compound soluble in dichloromethane, DMF, and THF, but poorly soluble in aqueous media .

-

Stability: The Fmoc group’s base sensitivity mandates pH-controlled environments (pH 7–8) during handling .

Crystallographic Insights

X-ray analyses of analogous Fmoc-amino acids reveal supramolecular synthons dominated by:

-

π-π stacking between fluorenyl groups.

-

Hydrogen-bonding networks involving carboxylate and urethane functionalities .

Ortho-substitution likely disrupts these motifs, favoring amorphous solid states over crystalline forms .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, the compound enables iterative elongation of peptide chains on resin substrates. Its steric profile is suited for synthesizing peptides with:

-

Bulky side chains (e.g., tyrosine analogs).

-

Conformationally constrained regions via tert-butoxy-induced torsional effects .

Bioconjugation and Drug Delivery

The free carboxylic acid facilitates covalent attachment to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume